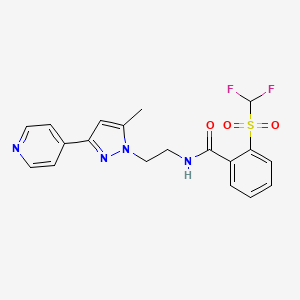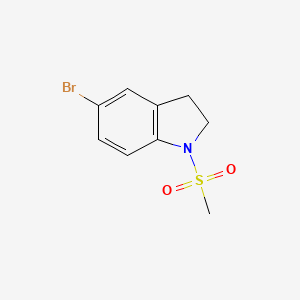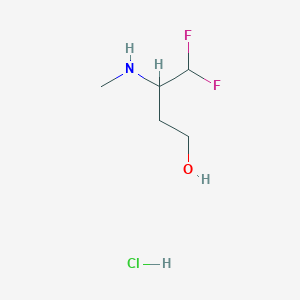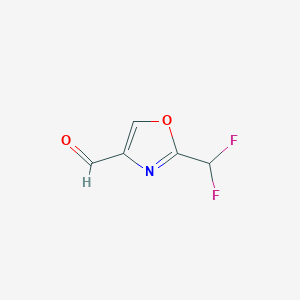![molecular formula C12H17N3O3S B2980021 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isobutyramide CAS No. 2034402-29-2](/img/structure/B2980021.png)
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isobutyramide is a useful research compound. Its molecular formula is C12H17N3O3S and its molecular weight is 283.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative and Antimicrobial Properties
Compounds with the 1,3,4-thiadiazole core, such as Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, have been investigated for their biological activities. Notably, certain derivatives exhibited significant DNA protective ability against oxidative stress and showed strong antimicrobial activity against S. epidermidis. Additionally, these compounds demonstrated cytotoxicity towards cancer cell lines, including PC-3 and MDA-MB-231, highlighting their potential in chemotherapy and as efficient therapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Charge-Transfer Chromophores
Research on peripheral donor-substituted compounds, including N,N-dimethyl-4-[(7-nitrobenzo[c][1,2,5]thiadiazol-4-yl)ethynyl]aniline, has led to the creation of charge-transfer chromophores. These compounds exhibit efficient intramolecular charge-transfer interactions, indicating potential applications in molecular electronics and photonics (Chen et al., 2011).
Photodynamic Therapy
New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base have shown high singlet oxygen quantum yields. These properties make such compounds promising as Type II photosensitizers in photodynamic therapy for cancer treatment, demonstrating the versatility of thiadiazole derivatives in therapeutic applications (Pişkin et al., 2020).
Antioxidant and Antitumor Activity
Dodecanoyl isothiocyanate and derivatives have been synthesized and tested for antioxidant and antitumor activity. Certain synthesized compounds showed high activity in these areas, suggesting the potential for thiadiazole derivatives in medical and pharmaceutical applications (Ismail & Elsayed, 2018).
Insecticidal Activity
N-tert-Butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles have been designed and synthesized, showing good insecticidal activities against specific pests. This research indicates the potential for thiadiazole derivatives in developing environmentally benign pest regulators (Wang et al., 2011).
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-8(2)12(16)13-9-5-6-10-11(7-9)15(4)19(17,18)14(10)3/h5-8H,1-4H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYDDNPMXYDAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)N(S(=O)(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea](/img/structure/B2979939.png)
![4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2979944.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2979948.png)
![3-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2979949.png)



![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-methoxyphenyl)piperazine hydrochloride](/img/structure/B2979958.png)

![methyl 6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylate](/img/structure/B2979960.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2979961.png)
